molecular formula C10H7BrN2O4 B1486871 Methyl 4-bromo-3-cyano-2-nitrophenylacetate CAS No. 1805191-13-2

Methyl 4-bromo-3-cyano-2-nitrophenylacetate

Cat. No. B1486871
CAS RN: 1805191-13-2
M. Wt: 299.08 g/mol
InChI Key: XOJJLYIDVHRTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-3-cyano-2-nitrophenylacetate (MBNCNP) is a chemical compound that has been used in a variety of scientific research applications. It is a nitro-containing compound that has a wide range of applications in biochemistry, physiology, and pharmacology. This compound has been used in a variety of laboratory experiments and has been found to have a number of advantages and limitations.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-cyano-2-nitrophenylacetate is not completely understood. It is believed that the nitro group of the compound is responsible for its biological effects. It is thought that the nitro group interacts with the active sites of enzymes and other proteins, resulting in changes in their activity. In addition, this compound is believed to interact with the cell membrane, resulting in changes in the permeability of the membrane.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, resulting in changes in the metabolism of drugs and other compounds. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, resulting in anti-inflammatory effects. This compound has also been found to inhibit the differentiation of T-cells, resulting in immunosuppressive effects.

Advantages and Limitations for Lab Experiments

The use of Methyl 4-bromo-3-cyano-2-nitrophenylacetate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations associated with the use of this compound in laboratory experiments. It can be difficult to accurately measure the amount of this compound used in an experiment, and it can be toxic at high concentrations.

Future Directions

There are a number of potential future directions for the use of Methyl 4-bromo-3-cyano-2-nitrophenylacetate. One potential direction is the development of new methods for the synthesis of this compound. Another potential direction is the development of new methods for the delivery of this compound, such as nanoparticle delivery systems. In addition, further research is needed to better understand the mechanism of action of this compound and to identify new applications for the compound. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify new potential therapeutic applications.

Scientific Research Applications

Methyl 4-bromo-3-cyano-2-nitrophenylacetate has been used in a variety of scientific research applications. It has been used to study the effects of nitro-containing compounds on cellular processes, such as signal transduction, gene expression, and membrane transport. It has also been used to study the effects of nitro-containing compounds on enzyme activity, such as the activity of cytochrome P450 enzymes. In addition, this compound has been used to study the effects of nitro-containing compounds on the immune system, including their effects on cytokine production and T-cell differentiation.

properties

IUPAC Name

methyl 2-(4-bromo-3-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(11)7(5-12)10(6)13(15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJJLYIDVHRTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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